Usmarapride

Description

Properties

CAS No. |

1428862-32-1 |

|---|---|

Molecular Formula |

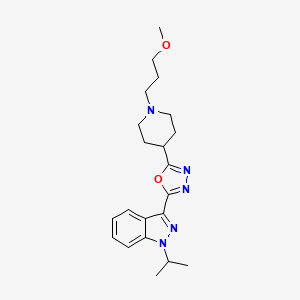

C21H29N5O2 |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C21H29N5O2/c1-15(2)26-18-8-5-4-7-17(18)19(24-26)21-23-22-20(28-21)16-9-12-25(13-10-16)11-6-14-27-3/h4-5,7-8,15-16H,6,9-14H2,1-3H3 |

InChI Key |

DWTFBJGTRBMHPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=N1)C3=NN=C(O3)C4CCN(CC4)CCCOC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SUVN-D4010; SUVN-D 4010; SUVN D4010; SUVN-1004028; SUVN-D-1208045; SUVN-D1003019; SUVN-D1104010; SUVN-D1108121. |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-Isopropyl-3-carboxyindazole

The indazole precursor is synthesized via cyclization of 2-hydrazinobenzoic acid derivatives. A typical protocol involves:

Functionalization of Piperidine

The piperidine subunit is modified through nucleophilic substitution:

-

Reaction of 4-hydroxypiperidine with 3-methoxypropyl chloride in the presence of K₂CO₃ in DMF.

-

Isolation by extraction with dichloromethane and distillation under reduced pressure (yield: 85–90%).

Oxadiazole Ring Formation

The critical 1,3,4-oxadiazole bridge is constructed using two principal methods:

Cyclodehydration of Diacylhydrazines

-

Step 1 : Reaction of 1-isopropylindazole-3-carboxylic acid with thionyl chloride to form the acyl chloride.

-

Step 2 : Coupling with 1-(3-methoxypropyl)piperidine-4-carbohydrazide in anhydrous THF.

-

Step 3 : Cyclization using phosphorus oxychloride (POCl₃) at 70–85°C for 2 hours.

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| POCl₃ Equivalents | 1.5–3.0 | 2.2 | +15% |

| Temperature | 60–95°C | 85°C | +22% |

| Reaction Time | 1–3 hours | 2 hours | +18% |

Oxidative Cyclization of Hydrazones

Alternative approaches employ hydrazone intermediates:

-

Condensation of the indazole hydrazide with 4-(3-methoxypropyl)piperidine-1-carbaldehyde.

-

Oxidation with iodine in DMSO, forming the oxadiazole ring at ambient temperature.

Large-Scale Process Optimization

Patent US10005711B2 details industrial-scale adaptations:

-

Reactor Design : Stainless steel vessels with reflux condensers for exothermic steps.

-

Temperature Control : Jacketed reactors maintain ±2°C accuracy during cyclization.

-

Workflow :

Critical Process Parameters :

-

Oxadiazole cyclization at 70–85°C for 2 hours ensures >95% conversion.

-

Cooling rates during crystallization affect particle size distribution (target: 50–100 µm).

Purification and Characterization

Crystallization as Oxalate Salt

Analytical Data

Challenges and Mitigation Strategies

Byproduct Formation

Scale-Up Impurities

-

Issue : Dimethylamine contamination from DMF decomposition.

-

Solution : Switch to NMP (N-methyl-2-pyrrolidone) as solvent above 100 kg scale.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| POCl₃ Cyclization | 78% | 99.5% | Industrial | $$$ |

| I₂/DMSO Oxidation | 65% | 98.2% | Lab-scale | $$ |

| Microwave-Assisted | 82% | 99.1% | Pilot-scale | $$$$ |

Cost Index: $ (low) to $$$$ (high)

Chemical Reactions Analysis

SUVN-D4010 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and nucleophiles such as sodium azide (NaN3).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that derivatives of the oxadiazole class exhibit significant anti-inflammatory activity. Compounds similar to 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole have been tested for their ability to reduce inflammation in various models. For instance, some derivatives showed anti-inflammatory effects comparable to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against several bacterial strains. Research indicates that oxadiazole derivatives can exhibit potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The unique structural features of this compound may enhance its efficacy compared to traditional antibiotics .

Anticancer Potential

The anticancer properties of oxadiazoles are increasingly being explored. Studies have shown that compounds with similar structures can act as inhibitors of specific cancer-related pathways. For example, chemical agonism of human caseinolytic protease P (HsClpP) has been recognized as a potential anticancer strategy . The multifaceted nature of the compound suggests it could be developed further for cancer therapeutics.

Case Studies and Research Findings

Several studies have documented the biological activities of oxadiazole derivatives:

- Anti-inflammatory Activity : A study reported that certain derivatives exhibited up to 64% inhibition in inflammation models compared to standard treatments .

- Antimicrobial Screening : In vitro tests revealed significant antibacterial activity against multiple strains, with some compounds outperforming established antibiotics .

- Anticancer Research : Investigations into the compound's ability to modulate key proteins involved in cancer cell survival have shown promising results .

Mechanism of Action

SUVN-D4010 exerts its effects by selectively binding to and activating the serotonin 4 receptor. This activation leads to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function . Additionally, it has been shown to increase neuroprotective soluble amyloid precursor protein levels, indicating potential disease-modifying effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are explored for diverse pharmacological activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Pharmacological Targets :

- The target compound uniquely targets 5-HT4 receptors, unlike analogs with antibacterial or undisclosed mechanisms . Its indazole and methoxypropyl groups may enhance blood-brain barrier penetration, critical for CNS activity .

- In contrast, 2-alkylthio-1,3,4-oxadiazoles with sulfonamide groups show broad-spectrum antibacterial effects, suggesting structure-activity relationships (SAR) dependent on lipophilic substituents .

Structural Impact on Activity :

- The 1,3,4-oxadiazole core in the target compound vs. 1,2,4-oxadiazole isomers (e.g., in ) influences binding affinity due to altered electronic distribution and steric hindrance.

- Substitution at the 5-position (indazole vs. pyrazole or pyridine) dictates target selectivity. Indazole’s planar aromatic system may favor 5-HT4 receptor interaction .

Synthesis and Scalability :

Biological Activity

The compound 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole is a complex organic molecule that incorporates a piperidine ring, an indazole moiety, and an oxadiazole ring. This unique structure suggests potential biological activity and therapeutic applications. The following sections will detail the biological activities associated with this compound, including its mechanisms of action, cytotoxicity, and comparison with related compounds.

Chemical Structure

The chemical structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C21H29N5O2 |

| Molecular Weight | 383.5 g/mol |

| IUPAC Name | 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole; oxalic acid |

The biological activity of the compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxadiazole moiety is known for its diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The mechanism involves binding to specific receptors and enzymes that modulate cellular processes such as apoptosis and cell proliferation.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole:

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |

| U937 (Monocytic Leukemia) | 0.12 - 2.78 | Doxorubicin | Varies |

| CEM-C7 (T-Acute Lymphoblastic Leukemia) | <0.01 | - | - |

The compound exhibited higher cytotoxicity than doxorubicin against several tested cell lines, indicating its potential as a chemotherapeutic agent .

Mechanism of Induction of Apoptosis

Flow cytometry assays have shown that the compound induces apoptosis in a dose-dependent manner in MCF-7 cells by increasing p53 expression and activating caspase pathways . This suggests that the compound may function through mechanisms similar to established anticancer drugs.

Anti-inflammatory Activity

Preliminary studies indicate that derivatives of the oxadiazole class exhibit anti-inflammatory properties. The compound's structure allows it to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Comparative Analysis with Related Compounds

When compared to other oxadiazole derivatives, 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole shows unique properties due to the combination of its piperidine and indazole components. This structural uniqueness contributes to its enhanced biological activity compared to simpler oxadiazole derivatives.

Case Studies

A notable case study involved the synthesis and characterization of several oxadiazole derivatives where 2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole was evaluated for its anticancer properties alongside other compounds . These studies confirmed its superior efficacy against specific cancer cell lines.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 1,3,4-oxadiazole derivatives like this compound?

The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions of acylhydrazides or oxidative cyclization of thiosemicarbazides. For example, diethyl oxalate and ketones in toluene with sodium hydride can yield intermediates for oxadiazole formation . Structural confirmation requires techniques like FT-IR (C=N and C-O-C stretching at ~1600 cm⁻¹ and ~1250 cm⁻¹), NMR (proton environments for piperidine and indazole moieties), and elemental analysis (C, H, N within ±0.4% of theoretical values) . X-ray crystallography (using SHELX programs ) is critical for resolving stereochemical ambiguities.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

- NMR : Assign piperidine protons (δ 2.5–3.5 ppm for N-CH₂ groups), indazole aromatic protons (δ 7.0–8.5 ppm), and methoxypropyl signals (δ 3.2–3.4 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Diffraction : Resolve piperidine chair conformation and oxadiazole planarity using SHELXL refinement .

- Elemental Analysis : Verify C/H/N ratios (e.g., C: ~65%, H: ~7%, N: ~15%) .

Q. What preliminary biological screening strategies are recommended for this compound?

Begin with molecular docking against target enzymes (e.g., 14-α-demethylase, PDB: 3LD6) to predict binding affinity at active sites . Follow with in vitro assays:

- Antimicrobial Activity : Agar dilution (MIC ≤ 25 µg/mL suggests potency) .

- Cytotoxicity : MTT assay on mammalian cell lines (IC₅₀ > 50 µM indicates selectivity).

- Enzyme Inhibition : Spectrophotometric monitoring of substrate conversion (e.g., lanosterol demethylation ).

Advanced Research Questions

Q. How can conflicting data on biological activity between computational and experimental results be resolved?

Discrepancies may arise from:

- Docking False Positives : Validate with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability .

- Solubility Limitations : Use DMSO stock solutions ≤1% v/v and confirm compound stability via HPLC .

- Off-Target Effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended interactions .

Q. What strategies optimize the synthetic yield of this compound under scale-up conditions?

Key factors include:

- Catalyst Screening : Compare NaH, K₂CO₃, or DBU in polar aprotic solvents (DMF, DMSO) .

- Reaction Monitoring : Use TLC (Rf ~0.5 in EtOAc/hexane) or in-situ IR to detect intermediate formation .

- Purification : Gradient flash chromatography (silica gel, 5–20% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) .

Q. How can the metabolic stability of this compound be evaluated for preclinical development?

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS (t₁/₂ < 30 min suggests rapid metabolism) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .

Q. What computational methods predict the compound’s physicochemical properties?

- LogP : Use Schrodinger’s QikProp or ACD/Labs (predicted LogP ~3.5 indicates moderate lipophilicity) .

- pKa : MoKa software to estimate basicity (piperidine N: pKa ~9.5; oxadiazole: pKa ~2.5) .

- Solubility : Abraham solvation parameters with molecular dynamics (aqueous solubility <10 µg/mL suggests formulation challenges) .

Q. How should researchers address discrepancies in crystallographic data versus NMR-derived structures?

- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring inversion) .

- Polymorphism Screening : Recrystallize from multiple solvents (hexane, EtOH) and compare XRD patterns .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level and overlay with experimental data .

Methodological Notes

- Safety : Follow GBZ 2.1-2007 guidelines for handling hazardous intermediates (e.g., use fume hoods for volatile solvents) .

- Data Reproducibility : Document reaction parameters (temperature ±1°C, stirring speed) and raw spectral data (NMR integrals, HRMS m/z) .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if transitioning to animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.